2-chloro-4-ethyl-6-nitroQuinoline

Description

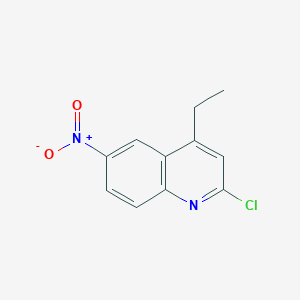

2-Chloro-4-ethyl-6-nitroquinoline is a quinoline derivative featuring a chloro group at position 2, an ethyl substituent at position 4, and a nitro group at position 5. Quinoline derivatives are known for diverse applications, including pharmaceuticals, agrochemicals, and materials science, owing to their planar aromatic structure and tunable electronic properties .

Properties

Molecular Formula |

C11H9ClN2O2 |

|---|---|

Molecular Weight |

236.65 g/mol |

IUPAC Name |

2-chloro-4-ethyl-6-nitroquinoline |

InChI |

InChI=1S/C11H9ClN2O2/c1-2-7-5-11(12)13-10-4-3-8(14(15)16)6-9(7)10/h3-6H,2H2,1H3 |

InChI Key |

TYMCMGIGMTUNOS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Physicochemical Properties

- Electronic Effects: The nitro group at position 6 (as in 2-chloro-4-ethyl-6-nitroquinoline) strongly withdraws electrons, reducing the basicity of the quinoline nitrogen compared to methoxy or methyl substituents .

- Solubility : Ethyl and methyl groups at position 4 enhance hydrophobicity, while ester or carboxylate groups (e.g., in ) improve aqueous solubility.

- Thermal Stability: Nitro-substituted quinolines (e.g., ) exhibit higher melting points (~403–404 K) compared to non-nitro analogs due to increased intermolecular interactions.

Research Findings and Data Tables

Table 1: Spectroscopic Data for Selected Compounds

Table 2: Comparative Reactivity in Nitration

| Compound | Nitration Position | Yield (%) | Conditions |

|---|---|---|---|

| 2-Chloro-4-methylquinoline | 6 | 60 | HNO₃/H₂SO₄, 0°C |

| 4-Chloro-6-methoxyquinoline | 5 | 45 | Acetyl nitrate, 50°C |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-4-ethyl-6-nitroquinoline, and how can reaction conditions be optimized to minimize byproducts?

- Methodological Answer : The synthesis typically involves chlorination and nitration of a pre-functionalized quinoline scaffold. For example, POCl₃ is widely used for introducing chloro groups at position 2 (as seen in analogous compounds like 4-chloro-6,7-dimethoxyquinoline) under reflux conditions . Nitration at position 6 can be achieved using mixed acids (HNO₃/H₂SO₄), but precise temperature control (0–5°C) is critical to avoid over-nitration. Purification via column chromatography (e.g., petroleum ether/EtOAc gradients) ensures high yields (>70%) . Key challenges include regioselectivity and side reactions from the ethyl group’s steric effects.

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer :

- ¹H NMR : Aromatic protons in the quinoline ring appear as doublets (δ 7.3–8.5 ppm), with the ethyl group’s CH₂ and CH₃ signals at δ 1.2–1.4 and δ 2.6–2.8 ppm, respectively .

- IR Spectroscopy : Stretching vibrations for C-Cl (750–600 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) confirm functional groups .

- Mass Spectrometry (ESI-MS) : A molecular ion peak [M+H]⁺ at m/z 251.6 (calculated) validates the molecular formula .

Q. What are the primary solubility and stability considerations for handling this compound in aqueous and organic media?

- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic quinoline core and nitro/chloro substituents. Use polar aprotic solvents (DMF, DMSO) for dissolution. Stability tests indicate degradation under prolonged UV exposure; storage in amber vials at −20°C in inert atmospheres (N₂) is recommended .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against antimicrobial targets?

- Methodological Answer :

- Step 1 : Synthesize analogs with variations at positions 4 (e.g., replacing ethyl with methyl or phenyl) and 6 (e.g., replacing nitro with methoxy) .

- Step 2 : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using broth microdilution (MIC assays). Include positive controls like ciprofloxacin.

- Step 3 : Correlate substituent electronic effects (Hammett σ values) with activity trends. Nitro groups enhance electron-withdrawing effects, potentially improving membrane penetration .

Q. What computational approaches are suitable for predicting the binding affinity of this compound to cytochrome P450 enzymes?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB ID 1TQN (CYP3A4) to simulate ligand-enzyme interactions. Focus on hydrogen bonding with heme iron and hydrophobic pockets .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the enzyme-ligand complex. Key metrics: RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. How can contradictory data on nitro group reactivity in similar quinoline derivatives be resolved?

- Methodological Answer : Contradictions often arise from differing electronic environments. For example, nitro groups in 6-nitroquinolines exhibit higher electrophilicity compared to 8-nitro analogs due to resonance effects. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.